molecular formula C9H12BrN2O8P B14783053 [5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl]methyl dihydrogen phosphate

[5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl]methyl dihydrogen phosphate

Cat. No.: B14783053
M. Wt: 387.08 g/mol
InChI Key: LHLHVDBXXZVYJT-UHFFFAOYSA-N
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Description

5-Bromo-2’-deoxyuridine-5’-monophosphate: is a synthetic nucleoside analogue with a chemical structure similar to thymidine. It is commonly used in scientific research to study cell proliferation and DNA synthesis. The compound is incorporated into DNA in place of thymidine during the S phase of the cell cycle, making it a valuable tool for various biological and medical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2’-deoxyuridine-5’-monophosphate typically involves the bromination of 2’-deoxyuridine followed by phosphorylation. The bromination is achieved using bromine or N-bromosuccinimide (NBS) in an organic solvent such as acetic acid. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a base .

Industrial Production Methods: Industrial production of 5-Bromo-2’-deoxyuridine-5’-monophosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, and the final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2’-deoxyuridine-5’-monophosphate is used as a marker for DNA synthesis and cell proliferation studies. It is incorporated into DNA during replication, allowing researchers to track and analyze cell division .

Biology: In biological research, the compound is used to study cell cycle dynamics, DNA repair mechanisms, and the effects of various treatments on cell proliferation. It is also employed in labeling experiments to identify actively dividing cells in tissues .

Medicine: In medical research, 5-Bromo-2’-deoxyuridine-5’-monophosphate is used as a diagnostic tool to study cancer cell proliferation. It has been investigated as a potential radiosensitizer to enhance the effectiveness of radiation therapy in cancer treatment .

Industry: The compound is used in the pharmaceutical industry for the development of diagnostic assays and therapeutic agents. It is also employed in the production of labeled nucleotides for various biochemical applications .

Mechanism of Action

5-Bromo-2’-deoxyuridine-5’-monophosphate exerts its effects by being incorporated into DNA in place of thymidine during the S phase of the cell cycle. This incorporation disrupts normal DNA synthesis and can lead to mutations, making it a useful tool for studying DNA replication and repair mechanisms. The compound targets thymidylate synthase, an enzyme involved in the synthesis of thymidine, thereby inhibiting DNA synthesis and cell proliferation .

Comparison with Similar Compounds

Comparison: 5-Bromo-2’-deoxyuridine-5’-monophosphate is unique in its ability to be incorporated into DNA and serve as a marker for cell proliferation. Compared to other halogenated thymidine analogs, it is less toxic and more stable, making it a preferred choice for in vivo studies. Its bromine atom allows for easy detection and analysis using various biochemical techniques .

Properties

IUPAC Name

[5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLHVDBXXZVYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN2O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.